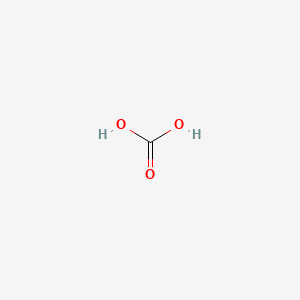Carbonic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Carbonic acid (H2C03). The hypothetical acid of carbon dioxide and water. It exists only in the form of its salts (carbonates), acid salts (hydrogen carbonates), amines (carbamic acid), and acid chlorides (carbonyl chloride). (From Grant and Hackh's Chemical Dictionary, 5th ed)
See also: Carbon Dioxide (related).
CH2O3
Carbonic Acid
CAS No.: 22719-67-1
Cat. No.: VC14440937
Molecular Formula: H2CO3
CH2O3
Molecular Weight: 62.025 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22719-67-1 |
|---|---|
| Molecular Formula | H2CO3 CH2O3 |
| Molecular Weight | 62.025 g/mol |
| IUPAC Name | carbonic acid |
| Standard InChI | InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4) |
| Standard InChI Key | BVKZGUZCCUSVTD-UHFFFAOYSA-N |
| SMILES | C(=O)(O)O |
| Canonical SMILES | C(=O)(O)O |
| Melting Point | 720 °C |
Introduction
Structural Characteristics of Carbonic Acid
Molecular Geometry and Bonding
The carbonic acid molecule features a central carbon atom bonded to three oxygen atoms: two hydroxyl (-OH) groups and one carbonyl (C=O) group. This arrangement, represented as OC(OH)₂, allows for resonance stabilization between the double bond and adjacent single bonds . Quantum mechanical calculations confirm a planar geometry with bond lengths of approximately 1.36 Å for C=O and 1.43 Å for C-OH .
Table 1: Structural Parameters of Carbonic Acid Polymorphs
Physical and Chemical Properties
Thermodynamic Stability and Dissociation
Carbonic acid’s instability in aqueous solution is quantified by its dissociation constants:
\text{HCO₃⁻ ⇌ H⁺ + CO₃^{2-}} \quad (pK_{a2} \approx 10.3)Ultrafast spectroscopy reveals that >99.7% of aqueous CO₂ exists as dissolved gas rather than H₂CO₃, with the acid’s lifetime limited to ~26 μs .
Synthesis and Isolation Challenges
Traditional Methods
β-carbonic acid is synthesized via:
-
Cryogenic Irradiation: CO₂ and H₂O ices at <100 K exposed to UV or electron beams .
-
Protonation of Bicarbonate: Acidification of NaHCO₃ solutions under anhydrous conditions .
Modern Advances
Matrix isolation spectroscopy coupled with computational modeling has enabled the characterization of gaseous H₂CO₃ conformers, identifying a cis-cis configuration as the most stable . High-vacuum sublimation techniques now yield thin films of β-carbonic acid for vibrational spectroscopy .
Biological Roles and Mechanisms
Blood Buffer System
The CO₂/HCO₃⁻/H₂CO₃ equilibrium maintains blood pH near 7.4:
Carbonic anhydrases accelerate this interconversion, achieving turnover rates up to 10⁶ s⁻¹ .
Proton Transfer in Cellular Environments
Contrary to earlier assumptions, intact H₂CO₃ can directly protonate biological bases like lysine residues, bypassing bicarbonate intermediates . This finding redefines its role in enzymatic catalysis and membrane transport.
Environmental and Geological Impact
Ocean Acidification
CO₂ uptake by seawater generates H₂CO₃, lowering ocean pH and shifting carbonate equilibria:
\text{CaCO₃ + H₂CO₃ ⇌ Ca^{2+} + 2HCO₃⁻}This reaction threatens marine calcifiers, with a 0.1 pH unit drop since pre-industrial times .
Karst Formation
Carbonic acid’s dissolution of limestone (CaCO₃) creates karst landscapes:
Stalactites and stalagmites form when CO₂ degasses, reversing the reaction .
Industrial Applications and Derivatives
Dimethyl Carbonate (DMC)
A non-toxic methylating agent synthesized from CO₂ and methanol:
Properties:
Carbon Capture Technologies
Carbonic acid derivatives are explored for post-combustion CO₂ capture, though stability issues persist .
Recent Research Frontiers
Astrophysical Detection
Infrared signatures of H₂CO₃ in Martian ice and interstellar ices suggest its role in prebiotic chemistry .
Computational Modeling
Density functional theory (DFT) simulations predict novel polymorphs stable under extreme pressures (>10 GPa), potentially relevant to planetary interiors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume